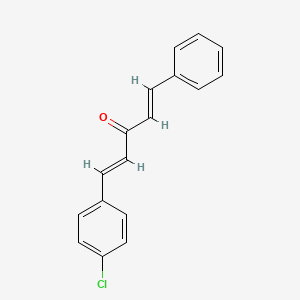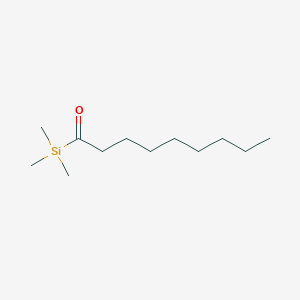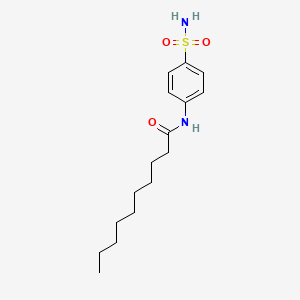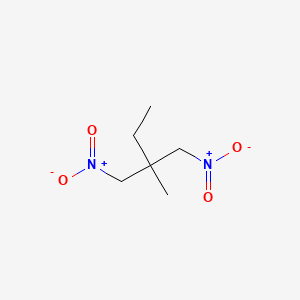
4'-(Dimethylamino)-2',3-dimethyl-4-nitroazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene typically involves the diazotization of an aromatic amine followed by coupling with an appropriate aromatic compound. One common method involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as dimethylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps, often using automated systems to control temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The azo bond (N=N) can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products
Reduction: The major product is the corresponding hydrazo compound.
Substitution: Products depend on the specific substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical reactions.
Industry: Utilized in the production of colored polymers and as a dye in textiles.
Mechanism of Action
The mechanism of action of 4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene involves its ability to interact with various molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes, making the compound useful in biological staining and drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the azo bond and nitro group.
4-Dimethylaminopyridine: Contains a pyridine ring instead of a benzene ring and lacks the nitro group.
4-Dimethylaminoantipyrine: Contains a pyrazolone ring and is used as an analgesic.
Uniqueness
4’-(Dimethylamino)-2’,3-dimethyl-4-nitroazobenzene is unique due to the presence of both dimethylamino and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. Its azo bond also contributes to its vivid coloration, making it valuable as a dye and indicator.
Properties
CAS No. |
199791-29-2 |
|---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18N4O2/c1-11-10-14(19(3)4)6-7-15(11)18-17-13-5-8-16(20(21)22)12(2)9-13/h5-10H,1-4H3 |
InChI Key |
LLWSKRIIZBCGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)


![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)


![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)




![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)


